8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a hexyl chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorobenzyl sulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.
Cyclization: The intermediate is then reacted with a purine derivative in the presence of a base to form the purine core.
Substitution: Finally, the hexyl chain is introduced through a substitution reaction using a suitable reagent.
Industrial Production Methods
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride results in the formation of reduced derivatives.
Scientific Research Applications
8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the hexyl chain and the chlorobenzyl group, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-3-4-5-6-11-24-15-16(23(2)18(26)22-17(15)25)21-19(24)27-12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKHRHSIIOBKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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